molecular formula C17H24N2O4 B2751418 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid CAS No. 478059-91-5

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid

Cat. No. B2751418
CAS RN: 478059-91-5
M. Wt: 320.389
InChI Key: RQIGYSKCKJHDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid is a chemical compound with the molecular formula C21H29N2O4. It is also known as Boc-piperonylamine-benzoic acid and belongs to the class of piperidine compounds. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in various fields.

Scientific Research Applications

Drug Synthesis and Development

The compound EN300-1723859 serves as a precursor in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. For instance, its piperidine moiety is a common feature in many therapeutic agents due to its ability to interact with biological targets. The tert-butoxycarbonyl group (Boc) is often used in protecting amines during synthesis, which can then be deprotected to yield the active amine in the final drug molecule .

Biological Activity Profiling

EN300-1723859 may be used in the study of biological activity, given its structural similarity to compounds known for their diverse biological actions. The benzoic acid moiety, in particular, is a common pharmacophore, and its presence in a compound can indicate potential anti-inflammatory, analgesic, or antipyretic activities. Researchers can use EN300-1723859 to synthesize derivatives and evaluate their biological activities in vitro and in vivo .

Material Science

In material science, EN300-1723859 could be investigated for the development of novel polymers. The presence of both rigid (benzoic acid) and flexible (piperidine) components within its structure makes it a candidate for creating polymers with unique mechanical properties. Such polymers could find applications in biodegradable materials, coatings, or as components in composite materials .

Analytical Chemistry

EN300-1723859 can be used as a standard or reference compound in analytical chemistry. Its unique structure allows for its detection and quantification using various analytical techniques such as HPLC, NMR, or mass spectrometry. This is particularly useful in quality control processes during drug development or in the study of metabolic pathways .

Chemical Education

Due to its structural complexity and relevance in drug design, EN300-1723859 can be used as a teaching tool in chemical education. It provides an example of how different functional groups can be incorporated into a single molecule and can be used to illustrate concepts such as functional group protection/deprotection, stereochemistry, and molecular interactions .

Computational Chemistry

Computational chemists may use EN300-1723859 as a model compound for in silico studies. Its structure can be used to predict the physicochemical properties, reactivity, and interaction with biological targets. Such studies can inform the design of new compounds with optimized properties for drug development .

Environmental Chemistry

The compound’s potential degradation products and their environmental impact can be a subject of study in environmental chemistry. Researchers can investigate the biodegradability of EN300-1723859 and its derivatives, as well as their effects on ecosystems if they were to enter the environment as pollutants .

Pharmacokinetics and Drug Metabolism

EN300-1723859 can be used in the study of pharmacokinetics and drug metabolism. By creating labeled versions of the compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) in the body. This information is crucial in understanding the compound’s behavior in biological systems and optimizing its pharmacological profile .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)15(20)21/h4-7,12H,8-11H2,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIGYSKCKJHDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid

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